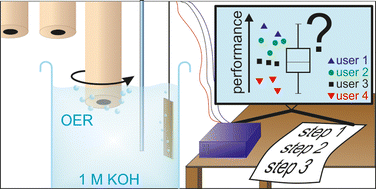The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction†
Energy Advances Pub Date: 2023-09-19 DOI: 10.1039/D3YA00340J
Abstract
A measurement protocol for the evaluation of catalyst inks for the oxygen evolution reaction via rotating disc electrode measurements was conceived and applied in a multi-partner project. It was found that the electrochemical performances determined for a standardized electrode based on nickel–cobalt–oxide in 1 M KOH show a spread in the range of 50 mV at 10 mA cm−2, when comparing results from different groups. The variation of results obtained within individual groups, on the other hand, were found to be significantly lower. From this finding, we argue that the characterization of catalyst inks via rotating disk electrode measurements is strongly affected by individual sample preparation and handling, leading to an additional uncertainty that depends on the individual experimenter. Consequently, the use of this technique for the evaluation and comparison of catalysts for the oxygen evolution reaction needs to be discussed and potentially revisited.


Recommended Literature
- [1] Contents list
- [2] Two-phase oxidation of toluene derivatives by dioxygen using the 3-cyano-1-decylquinolinium ion as a photocatalyst†
- [3] Role of the support on the performance and stability of Pt-based catalysts for furfural–acetone adduct hydrodeoxygenation†
- [4] The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction†
- [5] A method for the determination of silver in ores and mineral products by atomic-absorption spectroscopy
- [6] Nonconductive layered hexagonal boron nitride exfoliation by bipolar electrochemistry†
- [7] Back cover
- [8] Contents pages
- [9] Enhanced electrochromic performance of WO3 nanowire networks grown directly on fluorine-doped tin oxide substrates†
- [10] Optically active, magnetic gels consisting of helical substituted polyacetylene and Fe3O4 nanoparticles: preparation and chiral recognition ability










